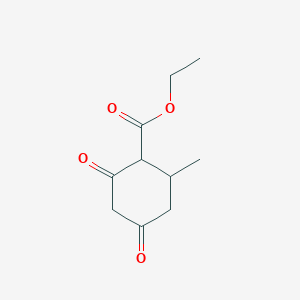
ethyl 2-methyl-4,6-dioxocyclohexanecarboxylate
Cat. No. B8601787
M. Wt: 198.22 g/mol
InChI Key: TZJGKEPNZDAOES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05994349
Procedure details


The same procedure used above is modified using an equivalent amount of anhydrous ethanol as the solvent and ethyl acetoacetate; yield 93.4 g (47%); mp 89-91° C. (from ethyl acetate: petroleum ether, bp 54° C.).



[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([OH:3])[CH3:2].[C:4]([O:10][CH2:11][CH3:12])(=[O:9])[CH2:5][C:6]([CH3:8])=[O:7].[C:13](OCC)(=O)[CH3:14]>>[CH3:13][CH:14]1[CH:5]([C:4]([O:10][CH2:11][CH3:12])=[O:9])[C:6](=[O:7])[CH2:8][C:1](=[O:3])[CH2:2]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
Step Four
[Compound]
|
Name
|
petroleum ether
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1CC(CC(C1C(=O)OCC)=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
